REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.C(=O)(O)O.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH2:29])=[NH:28])=[CH:22][CH:21]=1>C(O)(C)C>[CH3:18][O:19][C:20]1[CH:21]=[CH:22][C:23]([NH:26][C:27]2[N:29]=[C:5]([C:7]3[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=3)[CH:4]=[CH:3][N:28]=2)=[CH:24][CH:25]=1 |f:1.2|
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Name
|
|
Quantity
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14.4 g
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Type
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reactant
|
Smiles
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CN(C=CC(=O)C=1C=NC=CC1)C
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Name
|
|
Quantity
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16.1 g
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Type
|
reactant
|
Smiles
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C(O)(O)=O.COC1=CC=C(C=C1)NC(=N)N
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
|
FILTRATION
|
Details
|
the crude product was collected by filtration
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Type
|
WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
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The material was recrystallized from isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |